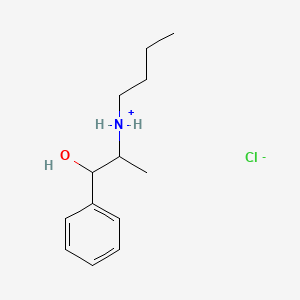
(+-)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is a chiral compound that features a benzyl alcohol moiety attached to an ethyl chain, which is further substituted with a butylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with an appropriate butylamine derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process where benzyl alcohol is reacted with n-butylamine in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The butylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl alcohol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simpler analog with only the benzyl alcohol moiety.
n-Butylamine: Contains the butylamino group but lacks the benzyl alcohol moiety.
Phenylethylamine: Similar structure but with an ethylamine chain instead of butylamine.
Uniqueness
(±)-alpha-(1-(n-Butylamino)ethyl)benzyl alcohol hydrochloride is unique due to the combination of the benzyl alcohol and butylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
63991-36-6 |
|---|---|
Formule moléculaire |
C13H22ClNO |
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
butyl-(1-hydroxy-1-phenylpropan-2-yl)azanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-4-10-14-11(2)13(15)12-8-6-5-7-9-12;/h5-9,11,13-15H,3-4,10H2,1-2H3;1H |
Clé InChI |
OOKUCEPETMEKJK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


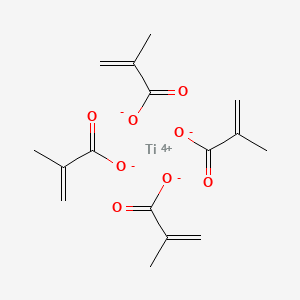
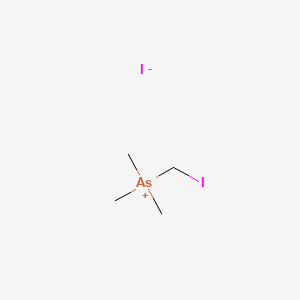
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
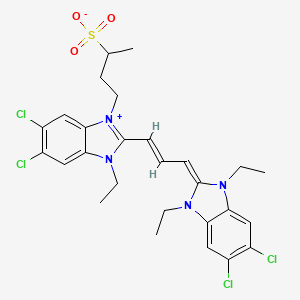
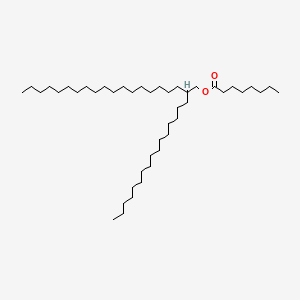
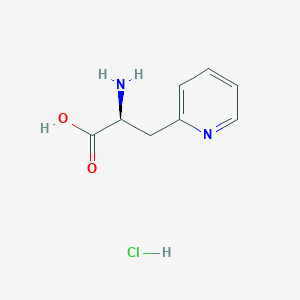
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
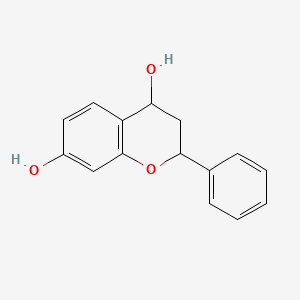

![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)


